Suzetrigine

Description

Properties

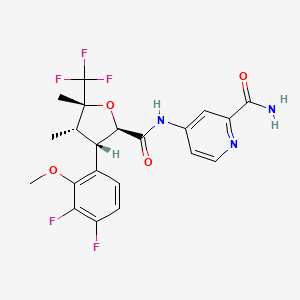

CAS No. |

2649467-58-1 |

|---|---|

Molecular Formula |

C21H20F5N3O4 |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide |

InChI |

InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1 |

InChI Key |

XSQUJFKRXZMOKA-PAFIKIDNSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H](O[C@@]1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC |

Canonical SMILES |

CC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suzetrigine (VX-548) is a first-in-class, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is a genetically and pharmacologically validated target for pain, as it is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[1][2][3] this compound represents a significant advancement in the development of non-opioid analgesics, offering the potential for effective pain relief without the adverse central nervous system effects and addictive potential associated with opioids.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action on NaV1.8, including quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and the experimental workflow.

Core Mechanism of Action: Allosteric Modulation of NaV1.8

This compound exerts its inhibitory effect on NaV1.8 through a novel allosteric mechanism.[1][2] Unlike traditional sodium channel blockers that physically occlude the channel pore, this compound binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[1][2] This binding event stabilizes the channel in a closed (resting) state, preventing the conformational changes necessary for channel opening and subsequent sodium ion influx that leads to action potential generation and pain signal propagation.[1][2]

This allosteric inhibition results in a tonic block of NaV1.8, effectively reducing the excitability of nociceptive neurons.[1] A key characteristic of this compound's interaction with NaV1.8 is its "reverse use-dependence," where inhibition can be relieved by repetitive, strong depolarizations.[5] This suggests a very strong state-dependent affinity, with exceptionally tight binding to the resting state of the channel and weaker binding to the activated state.[5]

Signaling Pathway Diagram

Quantitative Pharmacology

The potency and selectivity of this compound for NaV1.8 have been extensively characterized using electrophysiological techniques. The following table summarizes the key quantitative data.

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 0.27 nM | Human | Whole-cell patch-clamp | [5] |

| IC50 | ~0.7 nM | Human | Whole-cell patch-clamp | |

| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology | [1][2] |

| Selectivity vs. other molecular targets | >180 targets | Human | Various binding assays | [1][2] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function in real-time. It allows for the precise control of the cell membrane potential and the measurement of ion currents flowing through the channels.

Objective: To determine the potency (IC50) and state-dependent inhibition of this compound on NaV1.8 channels.

Cell Preparation:

-

HEK293 cells stably expressing human NaV1.8 are cultured under standard conditions.

-

For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from appropriate species.

-

Cells are plated on glass coverslips for recording.

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a NaV1.8-expressing cell.

-

Maintain a holding potential of -100 mV to ensure channels are in the resting state.

-

Apply a series of voltage steps to elicit NaV1.8 currents. A typical protocol to assess resting state inhibition is a depolarizing step to 0 mV for 20-50 ms.

-

To assess inactivated state inhibition, a long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the channels before the test pulse to 0 mV.

-

Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the peak sodium current.

-

Construct concentration-response curves and fit with the Hill equation to determine the IC50 value for each channel state.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of a compound to its target receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Objective: To determine the binding affinity of this compound to the NaV1.8 channel.

Materials:

-

Membrane preparations from cells expressing high levels of human NaV1.8.

-

A suitable radioligand that binds to NaV1.8. While a specific radiolabeled form of this compound is not publicly detailed, a labeled analog or a known NaV1.8 ligand could be used in a competitive binding format.

-

Unlabeled this compound for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

Protocol (Competitive Binding):

-

Incubate the NaV1.8-containing cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of unlabeled this compound.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a selective NaV1.8 inhibitor like this compound.

Conclusion

This compound's mechanism of action as a potent and highly selective allosteric inhibitor of NaV1.8, stabilizing its closed state, provides a novel and targeted approach to pain management. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development of this new class of non-opioid analgesics. The exceptional selectivity of this compound for NaV1.8 minimizes the potential for off-target effects, contributing to its favorable safety profile observed in clinical trials. As our understanding of the intricate role of NaV1.8 in pain signaling deepens, this compound and similar molecules hold the promise of transforming the treatment landscape for patients suffering from moderate-to-severe pain.

References

- 1. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology Update: this compound: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Suzetrigine: A Novel, Non-Opioid Analgesic for Acute Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Suzetrigine (brand name Journavx), developed by Vertex Pharmaceuticals, is a first-in-class, non-opioid analgesic approved for the management of moderate to severe acute pain.[1][2] As a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, this compound represents a significant advancement in pain therapeutics, offering a peripherally-acting mechanism of action that avoids the central nervous system effects and addictive potential associated with opioids.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on the experimental methodologies employed in its evaluation.

Introduction

The urgent need for effective and safe non-opioid analgesics is a global health priority. This compound emerges as a promising therapeutic agent, selectively targeting the NaV1.8 sodium channel, which is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in pain signal transmission.[3][4][5] By blocking this channel, this compound effectively dampens the propagation of pain signals to the central nervous system.[2][4] This guide synthesizes the current knowledge on this compound, presenting key data in a structured format to support further research and development in the field of pain management.

Mechanism of Action

This compound exerts its analgesic effect through the selective, allosteric inhibition of the voltage-gated sodium channel NaV1.8.[3][6] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in its closed state.[3][6][7] This novel mechanism results in tonic inhibition, thereby reducing the excitability of pain-sensing neurons and preventing the transmission of pain signals.[3][6][7]

Pharmacodynamics

Selectivity and Potency

This compound demonstrates remarkable selectivity for the NaV1.8 channel over other NaV subtypes and a wide range of other molecular targets.[3][6]

| Target | Selectivity vs. NaV1.8 | IC50 (nM) | Reference |

| NaV1.8 | - | 0.68 ± 0.16 | [4] |

| Other NaV Subtypes | ≥ 31,000-fold | - | [3][6] |

| 180 Other Molecular Targets | High Selectivity | - | [3][6] |

In Vitro Studies

The pharmacodynamic properties of this compound were characterized using a combination of electrophysiology and radiolabeled binding assays.

While specific, detailed protocols are proprietary, the general methodology involved whole-cell patch-clamp recordings from cells recombinantly expressing human NaV channels, including NaV1.8, as well as from primary human dorsal root ganglion (DRG) sensory neurons.[4] These studies assessed the inhibitory effect of this compound on sodium currents under various voltage protocols to determine its potency and mechanism of action.

Radiolabeled binding assays were performed to determine the binding affinity of this compound to the NaV1.8 channel.[4] These experiments typically involve incubating membranes from cells expressing the target receptor with a radiolabeled form of the drug candidate and measuring the amount of bound radioactivity.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile suitable for oral administration.[8]

| Parameter | Value | Reference |

| Tmax (fasting) | ~3 hours | [8] |

| Effective Half-life | ~23.6 hours | [4] |

| Apparent Volume of Distribution | 495 L | [4] |

| Plasma Protein Binding | 99% | [4] |

| Metabolism | Primarily by CYP3A | [4] |

| Excretion | Feces (~49.9%) and Urine (~44%) | [4] |

Drug Interactions

This compound is a substrate and inducer of CYP3A4.[9][10]

-

CYP3A4 Inhibitors: Strong CYP3A4 inhibitors are contraindicated as they can significantly increase this compound exposure.[8][10]

-

CYP3A4 Inducers: Concomitant use with strong CYP3A4 inducers should be avoided as they can decrease this compound exposure and efficacy.[8]

Clinical Efficacy

The clinical efficacy of this compound for moderate to severe acute pain was established in two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials: one in patients following abdominoplasty and the other following bunionectomy.[1][11][12]

Study Design and Endpoints

-

Primary Endpoint: The primary endpoint in both trials was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo, as measured on an 11-point Numeric Pain Rating Scale (NPRS).[12]

-

Key Secondary Endpoints: Included the comparison of SPID48 for this compound versus hydrocodone/acetaminophen (HB/APAP) and the time to achieve a ≥2-point reduction in NPRS compared to placebo.[12]

Efficacy Results

This compound met the primary endpoint in both trials, demonstrating a statistically significant reduction in pain compared to placebo.[11][12] While not superior to hydrocodone/acetaminophen in terms of overall pain reduction over 48 hours, this compound showed a rapid onset of meaningful pain relief.[11][13]

| Trial | SPID48 Least Squares Mean Difference vs. Placebo (95% CI) | P-value vs. Placebo | Reference |

| Abdominoplasty | 48.4 (33.6, 63.1) | < .001 | [13] |

| Bunionectomy | 29.3 (14.0, 44.6) | .0002 | [13] |

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most common adverse reactions included itching, muscle spasms, increased blood levels of creatine kinase, and rash.[1] Mild side effects such as nausea, constipation, headache, and dizziness were also reported.[1] Importantly, preclinical and clinical studies have shown no evidence of addictive potential or dependence with this compound.[3][6][14]

Conclusion

This compound represents a significant innovation in the field of pain management, offering a novel, non-opioid therapeutic option for patients with moderate to severe acute pain. Its unique mechanism of action, high selectivity for NaV1.8, and favorable pharmacokinetic and safety profiles make it a valuable addition to the analgesic armamentarium. Further research may explore its potential in other pain indications and its long-term safety profile. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers, scientists, and drug development professionals in their ongoing efforts to address the unmet needs in pain treatment.

References

- 1. journavxhcp.com [journavxhcp.com]

- 2. sophion.com [sophion.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

- 6. This compound, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. This compound Offers Effective Pain Control in Abdominoplasty, Bunionectomy Models [anesthesiologynews.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. fda.gov [fda.gov]

A Technical Guide to the Peripheral Selectivity of Suzetrigine (VX-548)

Executive Summary

Suzetrigine (VX-548) is a first-in-class, non-opioid analgesic for the treatment of moderate-to-severe acute pain.[1] Its therapeutic efficacy is rooted in its highly selective, peripherally-restricted mechanism of action. This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.8, a genetically and pharmacologically validated pain target predominantly expressed in peripheral pain-sensing (nociceptive) neurons.[2][3] Unlike traditional opioid analgesics that act on the central nervous system (CNS) and carry a high risk of addiction, this compound offers a novel approach by blocking pain signals at their source in the peripheral nervous system (PNS).[1][4] This high selectivity for Nav1.8 over other Nav subtypes and molecular targets minimizes off-target effects, resulting in a favorable safety profile without evidence of addictive potential.[2][5] This guide provides an in-depth technical overview of the data, experimental methodologies, and mechanistic rationale supporting this compound's selectivity for peripheral pain-sensing neurons.

Core Mechanism of Action

This compound exerts its analgesic effect through a novel allosteric mechanism. It selectively binds to the second voltage-sensing domain (VSD2) of the Nav1.8 channel protein.[2][3][5] This binding stabilizes the channel in its closed, non-conducting state, resulting in tonic inhibition of sodium ion influx.[2][3] Since Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive neurons—particularly in dorsal root ganglia (DRG)—their inhibition by this compound effectively dampens the transmission of pain signals from the periphery to the spinal cord and brain.[4][6][7]

Signaling Pathway of Nav1.8 Inhibition

The following diagram illustrates the role of Nav1.8 in pain signal propagation and the point of intervention for this compound.

Quantitative Selectivity and Potency

The therapeutic window and safety profile of this compound are defined by its exceptional potency at Nav1.8 and its high degree of selectivity against other human Nav channel subtypes. This selectivity mitigates the risk of adverse effects associated with non-selective sodium channel blockers, such as CNS-related side effects (from Nav1.1, Nav1.2, Nav1.3, Nav1.6 inhibition) or cardiac effects (from Nav1.5 inhibition).

Table 1: this compound Potency and Selectivity Against Human Nav Subtypes

Data compiled from in vitro electrophysiology assays on recombinant cell lines.[1][2][6]

| Target | IC₅₀ (nM) | Selectivity Ratio (vs. hNav1.8) | Associated Primary Function / Tissue |

| hNav1.8 | 0.68 ± 0.16 | - | Peripheral Nociception (DRG) |

| hNav1.1 | > 21,000 | > 31,000-fold | Central Nervous System |

| hNav1.2 | > 21,000 | > 31,000-fold | Central Nervous System |

| hNav1.3 | > 21,000 | > 31,000-fold | Central Nervous System (embryonic), Peripheral Nerves (injury) |

| hNav1.4 | > 21,000 | > 31,000-fold | Skeletal Muscle |

| hNav1.5 | > 21,000 | > 31,000-fold | Cardiac Muscle |

| hNav1.6 | > 21,000 | > 31,000-fold | Central Nervous System, Peripheral Nerves |

| hNav1.7 | > 21,000 | > 31,000-fold | Peripheral Nociception, Sympathetic Ganglia |

| hNav1.9 | > 21,000 | > 31,000-fold | Peripheral Nociception (DRG) |

Note: IC₅₀ values for off-target subtypes are estimated based on the reported ≥31,000-fold selectivity.[2][8]

Table 2: Pharmacokinetic and Metabolic Profile

| Parameter | Value | Reference |

| Primary Active Metabolite | M6-SUZ | [6][8] |

| M6-SUZ Potency vs. This compound | 3.7-fold less potent at Nav1.8 | [6][8] |

| Plasma Protein Binding | ~99% (this compound), ~96% (M6-SUZ) | [6] |

| Metabolism | Primarily via CYP3A | [6] |

| Indication | Moderate to severe acute pain in adults | [1][6] |

Key Experimental Protocols

The selectivity profile of this compound was established using a combination of electrophysiology and competitive binding assays. The following sections describe representative protocols for these key experiments.

Protocol: Automated Patch-Clamp Electrophysiology for Nav Subtype Selectivity

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of human voltage-gated sodium channels expressed in a heterologous system.

1. Cell Line Maintenance:

-

Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific human Nav channel α-subunit (e.g., SCN10A for Nav1.8) are cultured under standard conditions (37°C, 5% CO₂).

-

Culture medium is supplemented with a selection antibiotic (e.g., G418) to ensure continued expression of the channel.

2. Cell Preparation for Assay:

-

Cells are harvested at 70-90% confluency using a non-enzymatic dissociation solution.

-

Cells are washed, resuspended in an extracellular solution (see below), and allowed to recover for at least 30 minutes before use.

-

Cell viability and density are confirmed via automated cell counting.

3. Solutions:

-

Intracellular Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

Extracellular Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

4. Automated Electrophysiology Procedure (e.g., using QPatch or IonWorks platform):

-

The system performs automated whole-cell patch-clamp recordings.

-

Following establishment of a stable whole-cell configuration (gigaseal formation), membrane potential is held at a holding potential of -90 mV to -120 mV, depending on the channel subtype, to ensure channels are in the resting state.[2][9]

-

Sodium currents are elicited by a depolarizing voltage pulse, for example, a 50 ms step to +20 mV.[2]

-

A stable baseline current is established by applying the voltage pulse repeatedly at a set frequency (e.g., 0.1 Hz).

-

This compound, diluted in the extracellular solution across a range of concentrations (e.g., 0.01 nM to 100 µM), is applied to the cells.

-

The effect of the compound on the peak sodium current is measured until a steady-state block is achieved (typically within 5-10 minutes).

5. Data Analysis:

-

The percentage of current inhibition is calculated for each concentration relative to the baseline current.

-

A concentration-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol: Competitive Radioligand Binding Assay

This protocol is a representative method for assessing a compound's affinity for a target by measuring its ability to displace a known radioligand. This is used for broad secondary pharmacology screening against other targets.

1. Membrane Preparation:

-

Cells expressing the target of interest or tissue homogenates are lysed in a cold buffer.

-

The lysate is centrifuged to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in an assay binding buffer and protein concentration is determined (e.g., BCA assay).[3]

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.[3]

-

To each well, the following are added in order: a. Assay buffer. b. A fixed concentration of a suitable radioligand specific for the target receptor (e.g., [³H]-batrachotoxin for sodium channels). c. Varying concentrations of unlabeled this compound (the competitor). d. The membrane preparation.

-

Total Binding Wells: Contain radioligand and membranes only.

-

Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the target.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[3]

3. Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter is quantified using a scintillation counter.

4. Data Analysis:

-

Specific Binding is calculated: Total Binding - Non-Specific Binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC₅₀ (concentration of this compound that displaces 50% of the radioligand) is determined from the curve.

-

The inhibitory constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualized Workflows and Rationale

Experimental Workflow for Determining Selectivity

This diagram outlines the systematic process used to quantify the selectivity of a compound like this compound.

Rationale for Peripherally-Restricted Analgesia

The clinical value of this compound stems directly from its selectivity. This diagram illustrates the logical relationship between its molecular properties and its therapeutic profile.

Conclusion

This compound represents a significant advancement in pain management, directly addressing the limitations of existing therapies. Its mechanism is underpinned by a robust and well-characterized selectivity for the Nav1.8 sodium channel, which is preferentially expressed in the peripheral neurons responsible for transmitting pain signals. As demonstrated through comprehensive in vitro pharmacology, this compound is over 31,000-fold more selective for Nav1.8 than any other human Nav subtype.[2][8] This exquisite selectivity allows for potent, targeted analgesia without the CNS-related adverse events and addiction potential that plague opioid medications. The data and methodologies presented in this guide confirm that this compound's peripherally-restricted action is the cornerstone of its clinical efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic and pharmacological evidence supporting the voltage-gated sodium channel NaV1.8 as a pivotal target for the development of novel analgesics. We will explore the fundamental role of NaV1.8 in pain signaling, summarize the key preclinical and clinical data, and provide detailed experimental protocols for its investigation.

Introduction: The Rationale for Targeting NaV1.8

Chronic pain is a significant global health issue, with current treatments often providing inadequate relief and carrying substantial risks, including the potential for addiction associated with opioids.[1][2] Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, including the nociceptive (pain-sensing) neurons that convey pain signals to the central nervous system.[1][3]

The NaV family consists of nine distinct alpha-subunits (NaV1.1-1.9).[1] Among these, NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in peripheral nociceptive neurons, making them attractive targets for developing non-addictive analgesics with limited central nervous system (CNS) side effects.[4]

NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly found in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[5][6][7][8] Its unique biophysical properties, including a depolarized voltage dependence of inactivation and rapid recovery from inactivation, enable it to play a crucial role in supporting the repetitive firing of action potentials, a key process in the signaling of persistent pain.[9][10] This guide synthesizes the critical evidence that validates NaV1.8 as a high-potential target for pain therapy.

Genetic Validation of NaV1.8 in Pain

Genetic studies in both humans and animal models provide compelling evidence for the central role of NaV1.8 in pain sensation.

Human Genetic Evidence

Mutations in the SCN10A gene have been directly linked to human pain disorders.[7][11] Gain-of-function mutations, which enhance the channel's response to depolarization, have been identified in patients with painful peripheral neuropathies, including small fiber neuropathy (SFN).[6][12][13] These mutations often lead to hyperexcitability in DRG neurons, providing a clear mechanistic link between NaV1.8 dysfunction and chronic pain states.[13] Conversely, loss-of-function variants in SCN10A have been associated with insensitivity to pain.[7][12]

| NaV1.8 (SCN10A) Mutation | Associated Pain Phenotype | Functional Effect |

| L554P | Painful Peripheral Neuropathy | Enhances channel response to depolarization, increases DRG neuron excitability.[13] |

| A1304T | Painful Peripheral Neuropathy | Hyperpolarizes activation, leading to increased excitability.[13] |

| G1662S | Small Fiber Neuropathy | Impairs inactivation, increasing TTX-R current and neuronal firing.[12] |

| T790A | Small Fiber Neuropathy | Impairs inactivation, resulting in lower rheobase and higher spiking rate.[12] |

| A1073V | Post-operative and other chronic pain syndromes | Gain-of-function, increased channel response.[12] |

Animal Model Evidence

Studies using genetically modified mice have been instrumental in dissecting the specific contributions of NaV1.8 to different pain modalities.

-

NaV1.8 Knockout (KO) Mice: Mice lacking the NaV1.8 channel show pronounced deficits in sensing noxious mechanical and thermal stimuli and a delayed development of inflammatory hyperalgesia.[8][12] Specifically, the response to mechanical stimuli is often significantly attenuated or absent in these animals.[12] This demonstrates the channel's essential role in both acute pain sensation and the sensitization that occurs following tissue injury.

-

Double Knockout (DKO) Models: To understand the interplay between different sodium channels, researchers have created double knockout mice. Mice lacking both NaV1.7 and NaV1.8 develop normal levels of neuropathic pain, suggesting that other mechanisms can compensate for the loss of these channels in the context of nerve injury.[14][15] However, these DKO mice show a dramatically increased thermal pain threshold, indicating that NaV1.7 and NaV1.8 are the major isoforms responsible for thermal pain sensation in nerve terminals.[14]

| Animal Model | Mechanical Pain Response | Thermal Pain Response | Inflammatory Pain Response | Neuropathic Pain Response |

| NaV1.8 KO | Reduced/Absent[12] | Reduced thresholds[12] | Reduced/Delayed hyperalgesia[8] | Normal development |

| NaV1.7/NaV1.8 DKO | Altered thresholds[14][15] | Significantly increased threshold[14] | Lack of inflammatory pain symptoms[14][15] | Normal development[14][15] |

Pharmacological Validation of NaV1.8

The development of selective NaV1.8 inhibitors has enabled the pharmacological validation of this target, moving from preclinical animal models to successful human clinical trials.

Preclinical Pharmacological Evidence

A number of selective small-molecule inhibitors of NaV1.8 have demonstrated significant analgesic effects in rodent models of pain. These compounds have been crucial for providing pharmacological proof-of-concept.

-

A-803467: This potent and selective NaV1.8 blocker effectively attenuates mechanical and cold allodynia in models of neuropathic and inflammatory pain.[12][16] Systemic administration of A-803467 reduces pain behaviors associated with nerve injury and inflammation.[16]

-

PF-01247324: Another selective NaV1.8 blocker, PF-01247324, significantly reduces thermal hyperalgesia in the carrageenan model of inflammation, mechanical hyperalgesia in the Complete Freund's Adjuvant (CFA) model, and mechanical allodynia following spinal nerve ligation (SNL).[12][17] It has been shown to inhibit NaV1.8 currents in both rat and human DRG neurons in a state-dependent manner.[17]

| Compound | Pain Model | Species | Key Findings |

| A-803467 | Spinal Nerve Ligation (Neuropathic) | Rat | Dose-dependently reduced mechanical allodynia.[16] |

| Complete Freund's Adjuvant (Inflammatory) | Rat | Attenuated mechanical and cold allodynia.[12][17] | |

| Capsaicin-induced secondary hyperalgesia | Rat | Reduced mechanical allodynia.[16] | |

| PF-01247324 | Spinal Nerve Ligation (Neuropathic) | Rat | Significantly attenuated mechanical allodynia.[12] |

| Carrageenan (Inflammatory) | Rat | Attenuated thermal hyperalgesia.[12] | |

| Complete Freund's Adjuvant (Inflammatory) | Rat | Reduced mechanical hyperalgesia.[12] |

Clinical Trial Evidence

The translation from preclinical success to clinical efficacy has solidified NaV1.8 as a validated human pain target. Several NaV1.8 inhibitors have progressed through clinical development.

-

VX-150: In a Phase II clinical trial, long-term administration of VX-150 significantly reduced pain in patients with small fiber neuropathy.[12][17] Another study in healthy volunteers demonstrated that VX-150 influenced cold pressor pain thresholds.[18]

-

Suzetrigine (VX-548): This potent and highly selective NaV1.8 inhibitor has shown significant efficacy in reducing acute pain.[19] Phase II trials demonstrated that VX-548 provided statistically significant pain reduction compared to placebo in patients with acute pain following abdominoplasty and bunionectomy surgeries.[2][20] More recently, a Phase II study in patients with diabetic peripheral neuropathy showed a significant reduction in chronic pain after 12 weeks of treatment.[12] In 2025, this compound (VX-548) was approved by the FDA for the treatment of acute pain.[4][12]

| Drug | Phase | Pain Indication | Key Outcomes |

| VX-150 | Phase II | Small Fiber Neuropathy (NCT03304522) | Significantly attenuated pain with 6 weeks of administration.[12][17] |

| Phase II | Osteoarthritis | Results not posted.[12][17] | |

| This compound (VX-548) | Phase II | Acute Postoperative Pain (Bunionectomy, Abdominoplasty) | Highest dose significantly reduced pain over 48 hours compared to placebo.[18][20] |

| Phase II | Diabetic Peripheral Neuropathy (NCT05660538) | Significant reduction in chronic pain after 12 weeks of treatment.[12] | |

| Phase III | Diabetic Peripheral Neuropathy | Currently recruiting patients.[12] |

Visualizing NaV1.8's Role: Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and logical processes involved in NaV1.8 target validation.

Caption: Role of NaV1.8 in the nociceptive signaling pathway.

Caption: Inflammatory mediator pathway for NaV1.8 sensitization.

Caption: Experimental workflow for NaV1.8 inhibitor validation.

Key Experimental Protocols

Accurate and reproducible experimental methods are the foundation of target validation. The following are detailed protocols for key assays used in the study of NaV1.8.

Protocol: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol is for recording and isolating NaV1.8-mediated TTX-resistant sodium currents from cultured rodent DRG neurons.

Objective: To measure the potency, selectivity, and state-dependence of a test compound on NaV1.8 channels.

Materials:

-

Cell Culture: Acutely dissociated DRG neurons from rats or mice.

-

External (Bath) Solution (in mM): 65 NaCl, 2.5 KCl, 1.25 CaCl2, 5 MgCl2, 70 Choline-Cl, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block TTX-sensitive channels, add 500 nM Tetrodotoxin (TTX).

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. pH adjusted to 7.3 with CsOH.

-

Equipment: Patch-clamp amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).

Procedure:

-

Cell Preparation: Isolate DRG ganglia and enzymatically dissociate them to obtain a single-cell suspension. Plate neurons on coated coverslips and allow them to adhere.

-

Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Using a fire-polished borosilicate glass pipette filled with internal solution, approach a small-diameter (<25 µm) neuron. Apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Isolating NaV1.8 Currents: To isolate the slow-inactivating NaV1.8 current from the faster-inactivating NaV1.9 current, use a voltage protocol. From a holding potential of -80 mV, apply a 700 ms depolarizing prepulse to -50 mV. This inactivates the majority of NaV1.9 channels. Immediately follow this with a test pulse to -10 mV for 40 ms to elicit the NaV1.8 current.[21]

-

Data Acquisition:

-

Current-Voltage (I-V) Relationship: Apply a series of test pulses (e.g., from -60 mV to +40 mV) to determine the voltage at which the peak current occurs.

-

Steady-State Inactivation: To assess the voltage-dependence of inactivation, apply a series of long (500-1000 ms) conditioning prepulses to various voltages before a standard test pulse. Fit the resulting normalized current data with a Boltzmann function.[22]

-

Use-Dependence: To test if a compound's block increases with channel activity, apply a train of short depolarizing pulses at a set frequency (e.g., 5-10 Hz) and measure the progressive reduction in peak current.

-

-

Compound Application: After establishing a stable baseline recording, perfuse the test compound into the bath at various concentrations to determine the IC50.

Protocol: In Vivo Models for Analgesic Efficacy

Objective: To assess the ability of a NaV1.8 inhibitor to reverse pain-like behaviors in animal models of inflammatory and neuropathic pain.

A. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

-

Induction: Inject 50-100 µL of CFA into the plantar surface of one hind paw of a rat or mouse. This induces a localized, long-lasting inflammation.

-

Behavioral Testing:

-

Mechanical Allodynia: At baseline and various time points post-CFA (e.g., 24 hours), measure the paw withdrawal threshold using electronic von Frey filaments. A decrease in the force required to elicit a withdrawal indicates mechanical hypersensitivity.

-

Thermal Hyperalgesia: Use a plantar test device (Hargreaves apparatus) to apply a radiant heat source to the inflamed paw. A decrease in the latency to paw withdrawal indicates thermal hypersensitivity.

-

-

Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a set time after CFA injection.

-

Assessment: Measure mechanical and thermal thresholds at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect compared to a vehicle-treated control group.

B. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

-

Induction: Surgically expose the L5 and L6 spinal nerves in an anesthetized rat. Tightly ligate the L5 spinal nerve distal to the DRG. This procedure results in robust and persistent signs of neuropathic pain.

-

Behavioral Testing:

-

Mechanical Allodynia: Beginning several days post-surgery, measure the paw withdrawal threshold on the ipsilateral (injured) hind paw using von Frey filaments. The development of a significantly reduced withdrawal threshold confirms the neuropathic state.

-

-

Drug Administration: Once a stable baseline of mechanical allodynia is established (typically 7-14 days post-surgery), administer the test compound.

-

Assessment: Measure the paw withdrawal threshold at various time points after dosing. A significant increase in the withdrawal threshold towards pre-surgery levels indicates an anti-allodynic effect.

Conclusion

The validation of NaV1.8 as a pain target represents a significant advancement in the search for safer, more effective, and non-addictive analgesics. The convergence of evidence from human genetics, knockout animal models, and pharmacology provides a robust foundation for its role in nociception. Genetic variants in SCN10A directly link the channel to human pain disorders.[11][13] Pharmacological blockade with selective inhibitors has demonstrated clear analgesic efficacy in both preclinical pain models and, crucially, in human clinical trials for acute and chronic pain.[12][16] The successful development of drugs like this compound (VX-548) provides definitive proof-of-concept and heralds the arrival of a new class of peripherally-acting pain therapeutics.[4][19] Future research will continue to refine the application of NaV1.8 inhibitors, explore their utility in a broader range of pain conditions, and potentially investigate combination therapies to achieve even greater pain relief.

References

- 1. Sodium channelopathies and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans < Yale School of Medicine [medicine.yale.edu]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Neuropathic Pain | Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review | springermedicine.com [springermedicine.com]

- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 11. scn-aachen.rwth-aachen.de [scn-aachen.rwth-aachen.de]

- 12. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 13. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuropathic pain develops normally in mice lacking both Na(v)1.7 and Na(v)1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

Suzetrigine (VX-548): A Novel, Non-Opioid Approach for the Management of Moderate to Severe Acute Pain

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Suzetrigine (VX-548), a first-in-class, oral, selective inhibitor of the voltage-gated sodium channel NaV1.8, represents a significant advancement in the field of analgesia. Developed by Vertex Pharmaceuticals, this non-opioid medication has demonstrated robust efficacy and a favorable safety profile in pivotal Phase 3 clinical trials for the treatment of moderate to severe acute pain. By selectively targeting NaV1.8 in the peripheral nervous system, this compound offers a novel mechanism of action that avoids the central nervous system effects and addictive potential associated with opioids. This document provides a comprehensive overview of this compound, including its mechanism of action, clinical trial data, and detailed experimental protocols, to inform researchers, scientists, and drug development professionals on its potential as a transformative therapy for acute pain management.

Introduction

The management of moderate to severe acute pain has long been dominated by opioid analgesics. While effective, the use of opioids is fraught with significant risks, including respiratory depression, sedation, and a high potential for addiction, contributing to a global public health crisis.[1] Consequently, there is a pressing unmet medical need for novel, effective, and safe non-opioid pain therapies.[2][3] this compound emerges as a promising alternative, being the first new class of non-opioid pain medication in over two decades.[4] It has received Breakthrough Therapy and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of moderate-to-severe acute pain.[5]

Mechanism of Action: Selective Inhibition of NaV1.8

This compound's therapeutic effect is derived from its highly selective inhibition of the NaV1.8 voltage-gated sodium channel.[2][6] NaV1.8 is a genetically and pharmacologically validated pain target that is selectively expressed in peripheral pain-sensing neurons (nociceptors) and dorsal root ganglia (DRG), and notably absent from the central nervous system (CNS).[2][7][8] This selective peripheral action is key to this compound's favorable safety profile, as it does not produce the CNS-mediated side effects associated with opioids.[6][9]

This compound binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state through a novel allosteric mechanism.[2][7] This tonic inhibition prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials along nociceptive fibers, thereby reducing the transmission of pain signals from the periphery to the brain.[10][11] Preclinical studies have demonstrated this compound's high selectivity for NaV1.8, with over 31,000-fold greater selectivity compared to other NaV subtypes.[2][5][7]

Clinical Development and Efficacy

This compound has undergone rigorous clinical evaluation in a Phase 3 program that included two pivotal randomized, double-blind, placebo- and active-controlled trials in patients with moderate to severe acute pain following specific surgical procedures: abdominoplasty and bunionectomy.[12] A third single-arm study assessed its safety and effectiveness across a broader range of surgical and non-surgical pain conditions.

Pivotal Phase 3 Trials in Acute Surgical Pain

The two pivotal trials demonstrated that this compound met its primary endpoint, showing a statistically significant and clinically meaningful reduction in pain intensity compared to placebo.[12] The primary endpoint was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), measured on the Numeric Pain Rating Scale (NPRS).[13]

Table 1: Summary of Primary Efficacy Endpoint in Phase 3 Trials

| Trial | Treatment Group | N | LS Mean Difference in SPID48 from Placebo (95% CI) | P-value |

| Abdominoplasty | This compound | 447 | 48.4 (33.6, 63.1) | <0.0001 |

| Placebo | 223 | - | - | |

| Bunionectomy | This compound | 426 | 29.3 (14.0, 44.6) | 0.0002 |

| Placebo | 216 | - | - | |

| Data sourced from Vertex Pharmaceuticals press release, January 2024. |

In both studies, this compound also demonstrated a more rapid onset of meaningful pain relief compared to placebo, a key secondary endpoint.[12] The median time to achieve a ≥2-point reduction in NPRS was significantly shorter for the this compound groups.[9]

Table 2: Time to Meaningful Pain Relief in Phase 3 Trials

| Trial | Treatment Group | Median Time to ≥2-point NPRS Reduction | P-value vs. Placebo |

| Abdominoplasty | This compound | 2 hours (119 minutes) | <0.0001 |

| Placebo | 8 hours (480 minutes) | - | |

| Bunionectomy | This compound | 4 hours (240 minutes) | 0.0016 |

| Placebo | 8 hours (480 minutes) | - | |

| Data sourced from various reports on Phase 3 results.[9][12] |

While this compound demonstrated superiority over placebo, it did not meet the secondary endpoint of superiority compared to a hydrocodone bitartrate/acetaminophen (HB/APAP) combination in terms of SPID48.[12]

Broad Applicability and Patient-Reported Outcomes

A single-arm Phase 3 study involving 256 patients with a variety of surgical and non-surgical acute pain conditions further supported the efficacy and safety of this compound. In this study, 83.2% of patients rated the effectiveness of this compound in treating their pain as "good," "very good," or "excellent" at the end of treatment.[4]

Safety and Tolerability Profile

Across all Phase 3 studies, this compound was generally safe and well-tolerated. The incidence of adverse events (AEs) was lower in the this compound group compared to both placebo and the active comparator, HB/APAP.[4] Most AEs were mild to moderate in severity, with headache being the most commonly reported.[4][5] Importantly, no serious adverse events related to this compound were reported.[4]

Table 3: Incidence of Adverse Events in Phase 3 Surgical Pain Trials

| Trial | This compound | Placebo | HB/APAP |

| Abdominoplasty | 50.0% | 56.3% | 60.7% |

| Bunionectomy | 31.0% | 35.2% | 41.8% |

| Data sourced from ANESTHESIOLOGY 2024 presentation.[4] |

The safety profile of this compound, particularly the lack of CNS-related adverse effects and addictive potential, distinguishes it from opioid analgesics and underscores its potential as a safer alternative for the management of acute pain.[2][14]

Experimental Protocols

The following provides a detailed overview of the methodologies employed in the pivotal Phase 3 clinical trials of this compound for acute pain.

Study Design

The two pivotal studies were Phase 3, randomized, double-blind, placebo- and active-controlled trials conducted in adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[3][12]

Patient Population

-

Inclusion Criteria: Adults (18-75 years) experiencing moderate to severe acute pain, confirmed by a Verbal Categorical Rating Scale and a pain score of ≥4 on the 11-point Numeric Pain Rating Scale (NPRS) at rest following surgery.[3][15]

-

Exclusion Criteria: Patients with a history of significant medical conditions that could interfere with the study, known hypersensitivity to the study drugs, or recent use of other analgesics were excluded.

Treatment Regimens

Participants were randomized to one of three treatment arms for a 48-hour period:[10][12]

-

This compound (VX-548): An initial oral loading dose of 100 mg, followed by a maintenance dose of 50 mg every 12 hours.[16][17]

-

Hydrocodone Bitartrate/Acetaminophen (HB/APAP): 5 mg/325 mg administered orally every 6 hours.[13][17]

-

Placebo: Administered orally every 6 hours.

Efficacy and Safety Assessments

-

Primary Endpoint: The time-weighted sum of the pain intensity difference over 48 hours (SPID48). This was calculated from patient-reported NPRS scores at multiple time points after the initial dose.[13][18]

-

Key Secondary Endpoints:

-

Superiority of this compound versus HB/APAP on SPID48.

-

Time to meaningful pain relief, defined as a ≥2-point reduction in NPRS from baseline, compared to placebo.

-

-

Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and discontinuations due to AEs.

Statistical Analysis

The primary efficacy analysis was a comparison of the least squares (LS) mean difference in SPID48 between the this compound and placebo groups.[12] The statistical analysis plan was designed to test the superiority of this compound over placebo.

Future Directions and Conclusion

This compound (VX-548) has demonstrated a compelling profile as a potent and selective non-opioid analgesic for the treatment of moderate to severe acute pain. Its novel mechanism of action, robust efficacy, and favorable safety profile position it as a much-needed alternative to opioids.[1][19] With a New Drug Application submitted to the FDA, this compound is poised to become a cornerstone of acute pain management, offering effective pain relief without the associated risks of opioid therapy. Further research is ongoing to explore its utility in other pain conditions, including neuropathic pain.[20] The successful development of this compound marks a pivotal moment in pain medicine, heralding a new era of targeted, non-addictive analgesia.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtopics.com [drugtopics.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medpagetoday.com [medpagetoday.com]

- 10. ajmc.com [ajmc.com]

- 11. painrelief.com [painrelief.com]

- 12. This compound, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

- 16. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PAINWeek 2022 [eventscribe.net]

- 18. researchgate.net [researchgate.net]

- 19. hcplive.com [hcplive.com]

- 20. Vertex to Present Phase 3 Data Highlighting this compound’s Potential as a First-in-Class, Highly Selective Pain Signal Inhibitor at the American Society of Anesthesiologists Annual Meeting | Vertex Pharmaceuticals [investors.vrtx.com]

Preclinical pharmacology and in vitro studies of Suzetrigine

An In-depth Technical Guide to the Preclinical Pharmacology and In Vitro Studies of Suzetrigine

Introduction

This compound (formerly VX-548), marketed as Journavx, is a first-in-class, oral, non-opioid analgesic developed for the treatment of moderate-to-severe acute pain.[1][2][3] It functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[4][5][6][7][8] The therapeutic strategy behind this compound is to specifically target the peripheral nervous system's pain-sensing neurons (nociceptors), where NaV1.8 is preferentially expressed, thereby avoiding the central nervous system (CNS) effects and addictive potential associated with opioid medications.[1][4][5][9][10] This guide provides a detailed overview of the preclinical pharmacology and key in vitro studies that have characterized its mechanism of action, selectivity, and safety profile.

Mechanism of Action

This compound exerts its analgesic effect through a novel allosteric mechanism.[1][4][5][10] Unlike local anesthetics that non-selectively block the channel pore, this compound binds to a unique site on the second voltage-sensing domain (VSD2) of the NaV1.8 channel.[4][5][10][11] This binding stabilizes the channel in a closed, non-conducting state, resulting in tonic inhibition.[1][4][5] By preventing the influx of sodium ions required to generate an action potential, this compound effectively blocks the transmission of pain signals from peripheral nociceptors to the spinal cord and brain.[1][2][3][12] Structural studies and predictive modeling have provided significant insights into this unique structural pharmacology.[11]

Quantitative Pharmacology Data

In vitro studies have quantified the potency and exceptional selectivity of this compound for the NaV1.8 channel. The data highlights its targeted activity with minimal off-target effects.

| Parameter | Value | Species/System | Notes | Reference(s) |

| Potency | ||||

| IC₅₀ vs. NaV1.8 | 0.68 ± 0.16 nM | Human | [3] | |

| IC₅₀ vs. NaV1.8 | 0.7 nM | Human | [8] | |

| Selectivity | ||||

| Selectivity vs. other NaV Subtypes | ≥ 31,000-fold | Human | Measured against NaV1.1-1.7 and NaV1.9. | [4][5][10][11][12] |

| Off-Target Screening | No significant activity | >180 Human Targets | Screened against GPCRs, ion channels, and transporters. | [4][5][10] |

| Pharmacokinetics | ||||

| Plasma Protein Binding | 99% | Human | [3] | |

| Brain-Plasma Ratio | < 0.1 | Nonclinical | Indicates minimal CNS penetration. | [11] |

| Metabolite Activity | ||||

| M6-SUZ Potency vs. NaV1.8 | 3.7x less potent than parent | Human | M6-SUZ is the primary active metabolite. | [3] |

| M6-SUZ Plasma Protein Binding | 96% | Human | [3] |

Experimental Protocols

The characterization of this compound involved a range of in vitro assays to establish its pharmacological profile.

In Vitro Electrophysiology

-

Objective: To determine the potency and selectivity of this compound on human voltage-gated sodium channels.

-

Methodology:

-

Cells (e.g., HEK293) were engineered to recombinantly express specific human NaV channel subtypes (NaV1.1 through NaV1.9).

-

Whole-cell patch-clamp electrophysiology was used to measure the sodium currents generated by these channels.

-

Cells were exposed to varying concentrations of this compound.

-

The inhibitory effect of the compound on the sodium current was measured by applying voltage steps to elicit channel opening (e.g., from a holding potential of -120 mV to +20 mV).

-

Concentration-response curves were generated to calculate the IC₅₀ value for each NaV subtype, thereby establishing potency and selectivity.[13]

-

Similar experiments were performed on primary human dorsal root ganglion (DRG) sensory neurons to confirm activity in a native system.[4][5]

-

Radiolabeled Binding Assays

-

Objective: To confirm direct binding to the target protein and assess off-target binding potential.

-

Methodology:

-

This compound was synthesized with a radioactive isotope ([³H]this compound).

-

For target engagement, the radiolabeled compound was incubated with purified NaV1.8 channel protein or cell membranes expressing the channel.[5]

-

Binding affinity (Kd) was determined by measuring the amount of radioactivity bound to the protein at various concentrations.

-

For secondary pharmacology and off-target screening, [³H]this compound was tested in competitive binding assays against a panel of over 180 other molecular targets, including receptors, transporters, and other ion channels.[4][5][10]

-

Mechanism of Action (Domain-Swapping) Studies

-

Objective: To identify the specific binding site of this compound on the NaV1.8 channel.

-

Methodology:

-

A "domain-swapping" strategy was employed using chimeric channel constructs.[10]

-

The NaV1.2 channel, which is not inhibited by this compound, was used as a scaffold.

-

Each of the four voltage-sensing domains (VSD1, VSD2, VSD3, VSD4) from NaV1.8 was individually swapped into the corresponding position in the NaV1.2 channel.

-

These chimeric channels were expressed in cells, and their sensitivity to this compound was tested using electrophysiology.

-

Sensitivity to this compound was only conferred when the VSD2 from NaV1.8 was present, pinpointing this domain as the binding site.[10]

-

Safety and Addictive Potential Assessment

Preclinical assessments were designed to test the hypothesis that selective NaV1.8 inhibition would be free of CNS-related adverse effects and addiction liability.

-

In Vitro Safety: this compound was screened against a broad panel of targets associated with abuse potential, with follow-up functional assays confirming no agonistic or antagonistic activity.[5]

-

Expression Profile: Studies confirmed that NaV1.8 is expressed in the peripheral nervous system but not in the brain, supporting the peripherally restricted mechanism of action.[9][10]

-

In Vivo Studies: Repeat-dose toxicity and dependence studies in rats and monkeys showed no findings indicative of CNS activity or addictive potential.[4][10]

Conclusion

The comprehensive preclinical and in vitro pharmacological assessment of this compound demonstrates that it is a potent and exceptionally selective inhibitor of the NaV1.8 sodium channel.[4][5] Its novel, allosteric mechanism of action, which involves binding to the VSD2 to stabilize the channel's closed state, distinguishes it from other sodium channel blockers.[10][11] The data strongly supports its peripherally restricted action, which underpins its clinical efficacy in treating acute pain without the adverse CNS effects or addictive potential of opioids.[1][4][14] this compound represents the first in a new class of non-opioid analgesics, offering a significant advancement in pain management.[5][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology Update: this compound: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain | springermedizin.de [springermedizin.de]

- 11. This compound: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajmc.com [ajmc.com]

- 13. scribd.com [scribd.com]

- 14. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzetrigine (VX-548): A Comprehensive Overview of Clinical Trial Dosage, Administration, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed summary of the dosage, administration, and clinical trial protocols for Suzetrigine (formerly VX-548), a first-in-class, selective inhibitor of the NaV1.8 sodium channel. This compound is a non-opioid analgesic developed for the treatment of moderate-to-severe acute pain and neuropathic pain. The information presented here is compiled from publicly available data from Phase 2 and Phase 3 clinical trials to assist researchers and drug development professionals in understanding the clinical application of this novel compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from this compound clinical trials, including dosing regimens and pharmacokinetic parameters.

Table 1: this compound Dosage and Administration in Clinical Trials

| Indication | Trial Phase | Dosage Regimen | Route of Administration | Duration of Treatment |

| Moderate-to-Severe Acute Pain | Phase 2 & 3 | 100 mg loading dose, followed by 50 mg every 12 hours[1][2][3][4] | Oral[1][5] | Up to 14 days[5] |

| Diabetic Peripheral Neuropathy (DPN) | Phase 3 (planned) | 70 mg once daily[1][6] | Oral | 12 weeks[1][6] |

Table 2: Efficacy Endpoints in Acute Pain Trials (Abdominoplasty and Bunionectomy)

| Endpoint | Description |

| Primary Endpoint | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo[3][7] |

| Key Secondary Endpoints | - SPID48 compared to hydrocodone bitartrate/acetaminophen (HB/APAP)[3]- Time to meaningful pain relief (≥2-point reduction in NPRS) compared to placebo[3][5] |

| Other Endpoints | - Patient Global Assessment (PGA) of effectiveness[5]- Use of rescue medication[5][8] |

Experimental Protocols

The following sections detail the methodologies employed in the pivotal Phase 3 clinical trials for this compound in the management of acute pain.

Study Design for Acute Pain Trials (NCT04891132, NCT04891145)

The Phase 3 program for acute pain included two randomized, double-blind, placebo- and active-controlled trials in adult patients with moderate-to-severe pain following either abdominoplasty or bunionectomy.[3][8][9]

-

Randomization: Participants were randomized to one of three arms:

-

Blinding: The trials were double-blind, meaning neither the participants nor the investigators knew which treatment was being administered.

-

Control Groups: The use of both placebo and an active comparator (a commonly prescribed opioid) allowed for a comprehensive assessment of this compound's efficacy and safety profile.[10]

Participant Population

-

Inclusion Criteria:

-

Exclusion Criteria:

-

History of chronic pain or long-term use of analgesic medications.

-

Known hypersensitivity to the study drugs.

-

Significant cardiovascular, renal, or hepatic disease.

-

Efficacy Assessment Protocol

-

Primary Efficacy Endpoint: The primary measure of efficacy was the time-weighted sum of the pain intensity difference over 48 hours (SPID48).[3][7]

-

Pain Intensity Measurement: Participants rated their pain intensity on an 11-point Numeric Pain Rating Scale (NPRS), where 0 represents "no pain" and 10 represents "worst pain imaginable."

-

Assessment Schedule: Pain intensity was assessed at baseline (before the first dose of study medication) and at multiple time points over the 48-hour treatment period.

-

SPID48 Calculation: The SPID48 was calculated from the NPRS scores to provide a cumulative measure of pain relief over the 48-hour period.

-

-

Secondary Efficacy Endpoints:

-

Time to Meaningful Pain Relief: This was defined as the time to the first achievement of at least a 2-point reduction in the NPRS score from baseline.[3][5]

-

Patient Global Assessment (PGA): At the end of the treatment period, participants rated the overall effectiveness of the study medication.[5]

-

Rescue Medication Use: The use of supplemental, pre-specified rescue medication (e.g., ibuprofen) for breakthrough pain was recorded.[2][8]

-

Safety and Tolerability Assessment Protocol

-

Adverse Event Monitoring: All adverse events (AEs) were recorded throughout the study, regardless of their perceived relationship to the study medication. The severity and relationship to the study drug were assessed by the investigator.

-

Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at regular intervals.

-

Laboratory Tests: Blood and urine samples were collected at baseline and at the end of the study to monitor hematology, blood chemistry, and urinalysis parameters.

-

Electrocardiograms (ECGs): ECGs were performed at baseline and at specified time points to assess for any cardiac effects.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[11][12][13] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[11][13] By binding to the NaV1.8 channel, this compound stabilizes it in a closed state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli.[11][13] This targeted action in the peripheral nervous system is believed to reduce pain perception without the central nervous system side effects associated with opioids.[11]

Caption: this compound selectively blocks NaV1.8 channels on peripheral neurons, inhibiting pain signal transmission.

Acute Pain Clinical Trial Workflow

The following diagram illustrates the typical workflow for a participant in a Phase 3 acute pain clinical trial of this compound.

Caption: Workflow of this compound acute pain clinical trials from screening to follow-up.

References

- 1. Vertex Reveals Progress in this compound (VX-548) for Acute and Neuropathic Pain Treatment [synapse.patsnap.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and Mechanism of Action of this compound, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Vertex Announces Advancements of this compound (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]

- 7. investors.vrtx.com [investors.vrtx.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtopics.com [drugtopics.com]

- 11. This compound, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Single-arm Study Evaluating the Effectiveness and Safety of this compound (SUZ) for Acute Pain After Selected Surgeries | Clinical Research Trial Listing [centerwatch.com]

- 13. ajmc.com [ajmc.com]

Application Notes and Protocols for In Vitro Electrophysiology Assays of Suzetrigine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro electrophysiological characterization of Suzetrigine (VX-548), a selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] this compound is a non-opioid analgesic that targets peripheral pain-sensing neurons.[1][2] Its mechanism of action involves binding to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, which stabilizes the channel in a closed state, leading to tonic inhibition.[2][4]

Mechanism of Action of this compound

This compound selectively blocks the NaV1.8 sodium channel, which is crucial for the transmission of pain signals in peripheral nociceptive neurons.[3][5] This selectivity for NaV1.8, with a reported selectivity of over 31,000-fold against other NaV subtypes, minimizes off-target effects.[2][6] The binding of this compound to VSD2 is a novel allosteric mechanism that results in tonic inhibition of NaV1.8.[2][4]

Signaling Pathway of NaV1.8 in Pain Transmission and Inhibition by this compound

Caption: this compound's mechanism of action on the NaV1.8 channel.

Quantitative Data Summary

The following table summarizes the known in vitro electrophysiological data for this compound. This data is essential for understanding its potency and selectivity.

| Parameter | Value | Channel | Cell Line | Method | Reference |

| IC50 | 0.68 ± 0.16 nM | Human NaV1.8 | Human Dorsal Root Ganglion Neurons | Not Specified | [6] |

| Selectivity | >31,000-fold vs. other NaV subtypes | Human NaV subtypes | Not Specified | Not Specified | [2][7] |

| Metabolite Potency (M6-SUZ) | 3.7 times less potent than this compound | NaV1.8 | Not Specified | Not Specified | [6] |

| Use-Dependence | Exhibits some reverse use-dependence | NaV1.8 | Not specified | Electrophysiology | [8] |

| Mechanism | Tonic inhibition via stabilization of the closed state | NaV1.8 | Not specified | Electrophysiology and binding studies | [2][4] |

Experimental Protocols

Detailed methodologies for key in vitro electrophysiology experiments to characterize this compound are provided below. These protocols are based on standard practices for studying NaV1.8 inhibitors and should be optimized as needed.

Cell Culture and Heterologous Expression of NaV1.8

For robust and reproducible electrophysiological recordings, a stable cell line heterologously expressing human NaV1.8 is recommended.

-

Cell Lines:

-

Human Embryonic Kidney (HEK-293) cells are a common choice due to their low endogenous ion channel expression.

-

Chinese Hamster Ovary (CHO) cells are also suitable and often used for automated patch-clamp systems.[3]

-

ND7-23 cells, a neuroblastoma-DRG hybrid, can also be used as they provide a neuronal background.

-

-

Transfection:

-

Co-transfect cells with the alpha subunit of human NaV1.8 (SCN10A) and the beta-1 subunit (SCN1B) to ensure proper channel expression and function.

-

Use a suitable transfection reagent (e.g., Lipofectamine) and follow the manufacturer's protocol.

-

Select for stably transfected cells using an appropriate selection marker (e.g., G418).

-

-

Culture Conditions:

-

Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and the appropriate selection antibiotic.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Workflow for Cell Line Preparation

Caption: Workflow for generating a stable NaV1.8-expressing cell line.

Manual Patch-Clamp Electrophysiology

Manual patch-clamp is the gold standard for detailed biophysical and pharmacological characterization of ion channels.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF in the internal solution helps to block potassium channels).

-

-

Recording:

-

Use an appropriate patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain whole-cell recordings with a giga-ohm seal.

-

Compensate for series resistance to minimize voltage errors.

-

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.

-

Apply a depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak NaV1.8 current.

-

Perfuse the cell with increasing concentrations of this compound.

-